molecular formula C7H9ClN2 B13559079 5-Chloro-6-ethylpyridin-2-amine CAS No. 1446182-93-9

5-Chloro-6-ethylpyridin-2-amine

Cat. No.: B13559079
CAS No.: 1446182-93-9
M. Wt: 156.61 g/mol
InChI Key: SEQOKRYYUFLBPS-UHFFFAOYSA-N
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Description

5-Chloro-6-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 6th position of the pyridine ring, along with an amine group at the 2nd position. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyridin-2-amine typically involves the chlorination of 6-ethylpyridin-2-amine. One common method is the reaction of 6-ethylpyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 5-substituted-6-ethylpyridin-2-amines.

    Oxidation: Formation of 5-chloro-6-ethylpyridine-2-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

5-Chloro-6-ethylpyridin-2-amine is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    5-Chloro-6-methylpyridin-2-amine: Similar structure but with a methyl group at the 6th position.

    5-Chloro-2-aminopyridine: Lacks the ethyl group, making it less hydrophobic.

Uniqueness

5-Chloro-6-ethylpyridin-2-amine is unique due to the presence of both chlorine and ethyl groups on the pyridine ring, which confer distinct chemical properties such as increased hydrophobicity and altered electronic distribution. These properties make it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

CAS No.

1446182-93-9

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-6-ethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

SEQOKRYYUFLBPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)N)Cl

Origin of Product

United States

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